5-Fluoro-2-(trifluoromethoxy)benzoic acid

Description

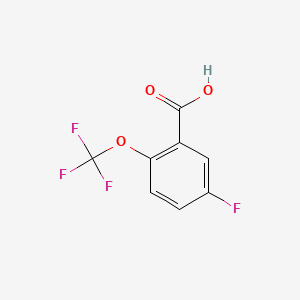

Structure

2D Structure

Properties

IUPAC Name |

5-fluoro-2-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O3/c9-4-1-2-6(15-8(10,11)12)5(3-4)7(13)14/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRQMLAPRSGFPRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271773 | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092460-83-7 | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092460-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology Overview:

- Starting material: A benzoic acid derivative with activating groups.

- Substituents introduction: Fluorination at the 5-position and trifluoromethoxy at the 2-position.

- Reagents: Electrophilic fluorinating agents (e.g., Selectfluor), trifluoromethoxy transfer reagents, or fluorinating reagents like N-fluorobenzenesulfonimide (NFSI).

Research Findings:

- A common approach involves initial synthesis of a benzoic acid precursor, followed by selective substitution using electrophilic fluorinating agents under controlled conditions.

- Trifluoromethoxy groups are introduced via nucleophilic substitution on activated aromatic rings with trifluoromethoxy sources such as trifluoromethoxide salts or via O-trifluoromethylation.

Multi-step Synthesis Based on Aromatic Precursors

A more detailed and reliable approach involves multi-step synthesis starting from commercially available substituted benzoic acids, such as 2- or 5-fluorobenzoic acid derivatives, followed by functional group modifications.

Typical Route:

Specific Research-Backed Synthesis Pathways

Synthesis via Aromatic Nucleophilic Substitution (SNAr):

- Starting Material: 2-fluorobenzoic acid derivatives.

- Reagents: Trifluoromethoxide salts (e.g., potassium trifluoromethoxide).

- Conditions: Elevated temperatures in polar aprotic solvents like dimethylformamide (DMF).

- Outcome: Substitution of a suitable leaving group (e.g., halogen) with trifluoromethoxy.

Synthesis via Electrophilic Trifluoromethylation:

- Step: Introduction of trifluoromethoxy groups using electrophilic trifluoromethylating agents.

- Reagents: Togni’s reagent or other hypervalent iodine-based trifluoromethyl sources.

- Conditions: Mild to moderate temperatures in solvents like acetonitrile or dichloromethane.

- Outcome: Selective trifluoromethoxy substitution on aromatic rings.

Notes on Reaction Conditions and Optimization

- Temperature: Typically between 80°C to 150°C depending on the reaction step.

- Solvent: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are preferred.

- Catalysts: Copper catalysts may be employed in some nucleophilic substitution reactions to enhance yields.

- Purification: Column chromatography on silica gel or recrystallization from suitable solvents.

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-(trifluoromethoxy)benzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom and trifluoromethoxy group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as nucleophiles (e.g., amines, alcohols) under basic or acidic conditions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products: The major products formed depend on the specific reaction and reagents used. For example, in Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

Medicinal Chemistry

5-Fluoro-2-(trifluoromethoxy)benzoic acid serves as a versatile building block in the synthesis of pharmaceutical compounds. The introduction of fluorine atoms into drug candidates often leads to improved pharmacokinetic properties, such as increased lipophilicity and metabolic stability.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit anti-inflammatory activity. For example, compounds synthesized from this acid have shown promising results in inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response .

Table 1: Synthesis of Anti-inflammatory Compounds

| Compound Name | Synthesis Method | Activity | Reference |

|---|---|---|---|

| Compound A | Esterification | COX Inhibition | |

| Compound B | Amidation | Anti-inflammatory |

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly as a precursor for herbicides and pesticides. The trifluoromethoxy group enhances the herbicidal activity by improving the compound's ability to penetrate plant tissues.

Case Study: Herbicide Development

A study highlighted the use of this compound in synthesizing new herbicides that target specific weed species without affecting crop plants. These compounds demonstrated selective toxicity and reduced environmental impact compared to traditional herbicides .

Table 2: Herbicidal Activity

Material Science

In material science, this compound is explored for its potential in developing advanced materials with tailored properties. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance.

Case Study: Polymer Additives

Recent research investigated the incorporation of this compound into polymer matrices to improve their thermal and mechanical properties. The addition resulted in materials that exhibited higher melting points and improved resistance to solvents .

Table 3: Polymer Properties

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(trifluoromethoxy)benzoic acid depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, affecting its interaction with biological systems.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The trifluoromethoxy group (-OCF₃) distinguishes this compound from analogues with other substituents, such as trifluoromethyl (-CF₃), chloro (-Cl), or methoxy (-OCH₃). Key comparisons include:

Biological Activity

5-Fluoro-2-(trifluoromethoxy)benzoic acid (FTB) is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 208.11 g/mol. The compound features a fluoro group and a trifluoromethoxy group attached to a benzoic acid structure, contributing to its high lipophilicity and metabolic stability. These characteristics enhance its binding affinity in various biochemical applications, making it valuable in drug development.

Target Interactions:

FTB interacts with various enzymes and receptors, influencing multiple biochemical pathways. Its mechanism of action may involve:

- Nucleophilic Substitution: Similar compounds have been observed to act through this mechanism, suggesting FTB may do the same.

- Enzyme Inhibition: FTB can bind to active sites of enzymes, leading to either inhibition or activation of their catalytic activity, which is crucial for modulating cellular processes .

Biochemical Pathways:

The compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins and interact with transcription factors, leading to significant changes in gene expression levels .

Pharmacokinetics

FTB exhibits moderate bioavailability due to its water solubility and log values. Studies indicate that the compound undergoes biotransformation pathways in humans, affecting its pharmacokinetic profile. The presence of fluorine enhances its metabolic stability and binding affinity, which are critical for its therapeutic efficacy.

Biological Activity

Antimicrobial Properties:

Research has shown that FTB exhibits antimicrobial activity against various pathogens. Its structure allows it to inhibit viral fusion processes, particularly against influenza viruses. This property highlights its potential as an antiviral agent.

Anticancer Potential:

FTB has been explored for its ability to inhibit specific enzymes involved in cancer pathways. In vitro studies have indicated that compounds with similar structures can exhibit cytotoxic effects against cancer cell lines, suggesting that FTB may also possess anticancer properties .

Case Studies

-

Synthesis and Evaluation:

A study synthesized several derivatives of benzoic acid, including FTB, to evaluate their biological activity. The results indicated that the substitution pattern significantly affects the compounds' antiviral activity and cytotoxicity profiles. For example, replacing certain groups on the benzoic acid moiety altered the compounds' effectiveness against viral infections .Compound IC50 (µM) Activity Type FTB 10 Antiviral Compound A 15 Antiviral Compound B 25 Cytotoxic -

Toxicity Studies:

A sub-acute toxicity study conducted on mice revealed that FTB was well tolerated at doses up to 200 mg/kg without significant adverse effects on body weight or organ histology. This suggests a favorable safety profile for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-(trifluoromethoxy)benzoic acid, and how can intermediates be validated?

- Methodology :

- Step 1 : Start with halogenated benzoic acid precursors (e.g., 5-bromo-2-fluorobenzoic acid) and introduce trifluoromethoxy groups via nucleophilic substitution or coupling reactions using trifluoromethylating agents .

- Step 2 : Monitor reaction progress using HPLC (>95% purity threshold) and confirm intermediate structures via / NMR .

- Step 3 : Purify via recrystallization or column chromatography, ensuring minimal residual solvents (GC-MS validation) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity .

- NMR Spectroscopy : Confirm substituent positions via (fluoro/trifluoromethoxy groups show distinct splitting) and NMR (δ = -55 to -60 ppm for CFO) .

- Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., [M-H] for CHFO: 242.99) using ESI-MS .

Q. What storage conditions are critical for maintaining the stability of this compound?

- Guidelines :

- Store at -20°C in amber vials to prevent photodegradation .

- Use desiccants to avoid hygroscopic degradation; verify stability via periodic HPLC over 6–12 months .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved for fluorinated benzoic acids?

- Troubleshooting :

- Scenario : Discrepancies in NMR shifts due to solvent effects.

- Solution : Re-run NMR in deuterated DMSO or CDCl and compare with literature (e.g., ECHA entries) .

- Scenario : Unexpected MS adducts (e.g., [M+Na]).

- Solution : Use high-resolution MS (HRMS) and isotopic pattern analysis to distinguish adducts from impurities .

Q. What role does computational modeling play in predicting reactivity for novel derivatives of this compound?

- Applications :

- Reactivity Prediction : Use Gaussian or ORCA software to calculate Fukui indices, identifying electrophilic/nucleophilic sites for functionalization .

- Mechanistic Insights : Simulate transition states for trifluoromethoxy group substitutions (e.g., SNAr mechanisms) using B3LYP/6-31G(d) basis sets .

Q. How can researchers design experiments to address low yields in multi-step syntheses involving this compound?

- Experimental Design :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.